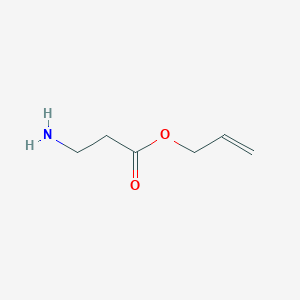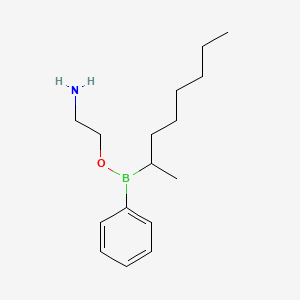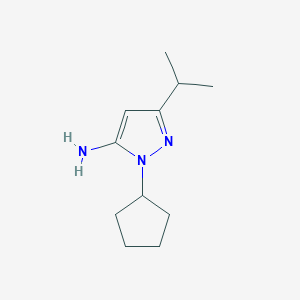
2-hydroxy-N-(morpholin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(morpholin-4-ylmethyl)benzamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is characterized by the presence of a benzamide group substituted with a hydroxy group at the ortho position and a morpholin-4-ylmethyl group at the nitrogen atom. This compound is known for its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(morpholin-4-ylmethyl)benzamide typically involves the reaction of salicylic acid derivatives with morpholine derivatives. One common method includes the following steps:
Formation of Salicylic Acid Derivative: Salicylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with morpholine in the presence of a base such as triethylamine (TEA) to form the desired benzamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The benzamide group can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(morpholin-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-N-morpholinomethyl-benzamide
- N-Morpholinomethyl-salicylamide
Uniqueness
Compared to similar compounds, 2-hydroxy-N-(morpholin-4-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the ortho position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Propiedades
Número CAS |
17357-04-9 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-hydroxy-N-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C12H16N2O3/c15-11-4-2-1-3-10(11)12(16)13-9-14-5-7-17-8-6-14/h1-4,15H,5-9H2,(H,13,16) |
Clave InChI |
FLGSVHCTUBTPRI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CNC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


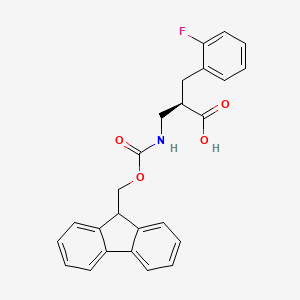
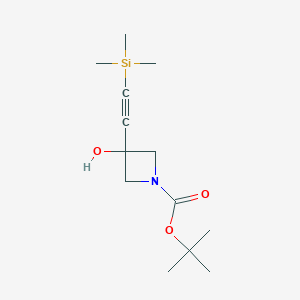

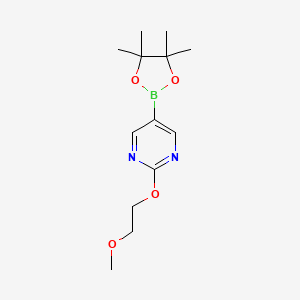

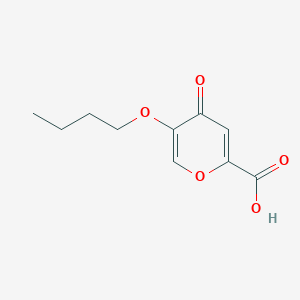
![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)
![Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13988384.png)

![4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)
